N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
Description
N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative characterized by a 2-methylphenyl group attached to the acetamide nitrogen and a 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy moiety at the α-position. The tetrahydrodibenzo[b,d]furan core provides rigidity and aromaticity, while the methylphenyl substituent introduces steric bulk and lipophilicity.
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C21H21NO3/c1-14-6-2-4-8-18(14)22-21(23)13-24-15-10-11-20-17(12-15)16-7-3-5-9-19(16)25-20/h2,4,6,8,10-12H,3,5,7,9,13H2,1H3,(H,22,23) |
InChI Key |
FRVXVIRYWSFYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves multiple steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through cyclization reactions involving biphenyl derivatives.
Attachment of Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the acetamide group with the 2-methylphenyl group under specific conditions, such as the use of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the dibenzofuran moiety.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, acetamide backbone, or the fused bicyclic system. Key comparisons include:
Table 1. Structural Comparison of Selected Analogs
*Note: The molecular formula of the target compound is inferred as C₂₂H₂₃NO₃ based on analogs in and .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methylphenyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro, chloro, fluoro) in analogs like . These differences influence electronic properties, solubility, and receptor binding .
- Backbone Flexibility: Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide () feature flexible alkyl chains, which may improve membrane permeability compared to the rigid bicyclic system in the target compound .
Physicochemical Properties
- Solubility : The target compound’s methylphenyl group likely reduces aqueous solubility compared to nitro- or hydroxyl-containing analogs (e.g., ). A structurally related compound in (water solubility: 39.1 µg/mL at pH 7.4) suggests moderate hydrophilicity for acetamides with heterocyclic substituents .
- Melting Points : Analogs in exhibit melting points between 74–84°C, typical for crystalline acetamides. The target compound’s melting point is expected to fall within this range .
Biological Activity
N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydrodibenzo[b,d]furan moiety linked to an acetamide group. Its chemical formula is C23H27NO2, and it can be represented as follows:
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, studies have shown that derivatives of similar structures exhibit selective agonistic activity at serotonin receptors (5-HT_2C), which are implicated in mood regulation and psychotic disorders .
Pharmacological Effects
- Antipsychotic Activity : Some studies suggest that compounds with similar scaffolding demonstrate antipsychotic-like effects in animal models. For instance, the N-benzyl compound from a related series showed significant activity in an amphetamine-induced hyperactivity model .
- Anti-inflammatory Properties : Compounds containing furan groups are often explored for their anti-inflammatory effects. The presence of the tetrahydrodibenzo structure may enhance these properties by modulating inflammatory pathways .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties linked to the modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study examining the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the side chains significantly affect receptor selectivity and potency. For example, the introduction of different substituents on the phenyl ring was found to enhance binding affinity at serotonin receptors while reducing off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
